molecular formula C13H12Cl3N3O B6110035 4-CHLORO-N~5~-(2,4-DICHLOROBENZYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-N~5~-(2,4-DICHLOROBENZYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B6110035
M. Wt: 332.6 g/mol
InChI Key: GSANAEXSHPFYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N~5~-(2,4-DICHLOROBENZYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring substituted with chlorine and dichlorobenzyl groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~5~-(2,4-DICHLOROBENZYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution with Dichlorobenzyl Group: The chlorinated pyrazole is reacted with 2,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate to introduce the dichlorobenzyl group.

    Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~5~-(2,4-DICHLOROBENZYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-CHLORO-N~5~-(2,4-DICHLOROBENZYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~5~-(2,4-DICHLOROBENZYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(2,4-DICHLOROBENZYL)BENZAMIDE
  • 4-CHLORO-N-(2,4-DICHLORO-PHENYL)-BENZAMIDE
  • 2,4-DICHLORO-N-(4-CHLORO-BENZYL)-BENZAMIDE

Uniqueness

4-CHLORO-N~5~-(2,4-DICHLOROBENZYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

IUPAC Name

4-chloro-N-[(2,4-dichlorophenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl3N3O/c1-7-11(16)12(19(2)18-7)13(20)17-6-8-3-4-9(14)5-10(8)15/h3-5H,6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSANAEXSHPFYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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